6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Brand Name:
Vulcanchem
CAS No.:
17659-49-3
VCID:
VC0110782
InChI:
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15-,16-/m0/s1
SMILES:
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula:
C17H23NO4
Molecular Weight:
305.4 g/mol
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
CAS No.: 17659-49-3
Reference Standards
VCID: VC0110782
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
CAS No. | 17659-49-3 |
---|---|
Product Name | 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |
Molecular Formula | C17H23NO4 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
Standard InChI | InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15-,16-/m0/s1 |
Standard InChIKey | WTQYWNWRJNXDEG-UHFFFAOYSA-N |
Isomeric SMILES | CN1[C@H]2C[C@H](CC1C[C@@H]2O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Synonyms | Anisodamine; α-(Hydroxymethyl)benzeneacetic Acid 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester |
PubChem Compound | 6710677 |
Last Modified | Dec 23 2021 |
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